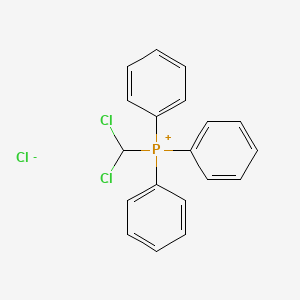
(Dichloromethyl)(triphenyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dichloromethyl)(triphenyl)phosphanium chloride is an organophosphorus compound that features a dichloromethyl group attached to a triphenylphosphine moiety. This compound is of interest in organic synthesis, particularly in the context of the Wittig reaction, where it serves as a precursor to phosphorus ylides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dichloromethyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with dichloromethane in the presence of a strong base. One common method includes dissolving triphenylphosphine in an organic solvent, adding paraformaldehyde or formaldehyde, and then passing chlorine hydride gas through the solution. The resulting hydroxymethyl (triphenyl)phosphonium chloride is then treated with thionyl chloride, followed by heating and refluxing to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
(Dichloromethyl)(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like butyl lithium for deprotonation, and various electrophiles for substitution reactions. The Wittig reaction, which involves the formation of alkenes from aldehydes or ketones, is a notable reaction that utilizes this compound .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In the Wittig reaction, for example, the major products are substituted alkenes .
科学研究应用
(Dichloromethyl)(triphenyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
作用机制
The mechanism of action of (Dichloromethyl)(triphenyl)phosphanium chloride involves the formation of phosphorus ylides, which are key intermediates in the Wittig reaction. The ylide formation involves the deprotonation of the phosphonium salt, followed by nucleophilic attack on an electrophilic carbonyl compound to form the desired alkene .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in various reactions including the Wittig reaction.
Chloromethyl(triphenyl)phosphonium chloride: Similar in structure but with a chloromethyl group instead of a dichloromethyl group.
Methoxymethyl(triphenyl)phosphonium chloride: Used in similar reactions but with a methoxymethyl group.
Uniqueness
(Dichloromethyl)(triphenyl)phosphanium chloride is unique due to its specific functional group, which allows for distinct reactivity and applications in organic synthesis. Its ability to form ylides makes it particularly valuable in the Wittig reaction, providing precise control over the formation of alkenes .
属性
CAS 编号 |
57212-38-1 |
|---|---|
分子式 |
C19H16Cl3P |
分子量 |
381.7 g/mol |
IUPAC 名称 |
dichloromethyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C19H16Cl2P.ClH/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,19H;1H/q+1;/p-1 |
InChI 键 |
UMJNMUCHAPLMLU-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(Cl)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)

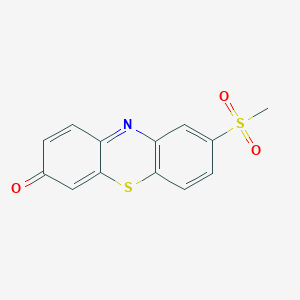
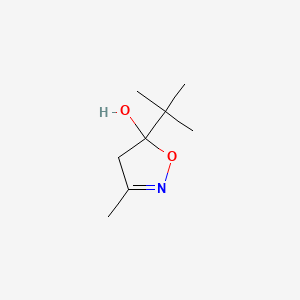

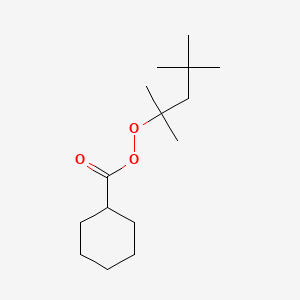
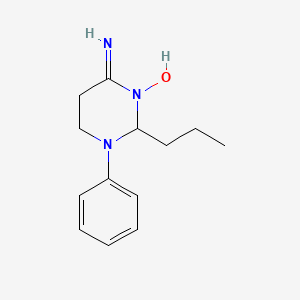

![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
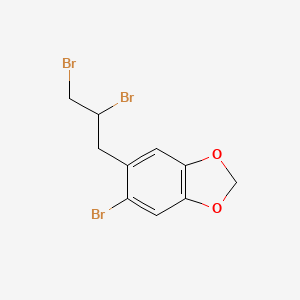
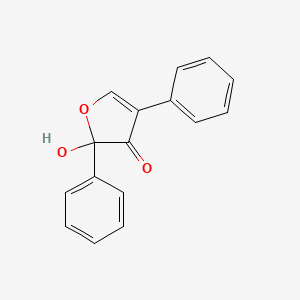
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
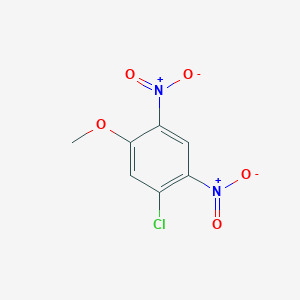
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)
